molecular formula C12H11NO3S B6627344 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester

1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester

Cat. No. B6627344
M. Wt: 249.29 g/mol
InChI Key: VXVUKXOASODDMI-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole ring fused with a benzothiazole ring.

Scientific Research Applications

1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of bacteria by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been found to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester in lab experiments is its potent antitumor, antimicrobial, and anti-inflammatory activities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to evaluate its potential toxicity and identify any potential side effects. Finally, the compound's potential use in drug development should be explored further.
In conclusion, 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester is a promising chemical compound that has potential applications in various fields. Its potent antitumor, antimicrobial, and anti-inflammatory activities make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, evaluate its potential toxicity, and identify any potential side effects.

Synthesis Methods

The synthesis of 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid and concentrated sulfuric acid. The reaction leads to the formation of 2-ethoxycarbonylbenzo[b]thiophene-3-carboxylic acid ethyl ester, which upon further reaction with hydrazine hydrate and acetic acid, produces 1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester.

properties

IUPAC Name

methyl 1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-11(15)12-7-6-10(14)13(12)8-4-2-3-5-9(8)17-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVUKXOASODDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(=O)N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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